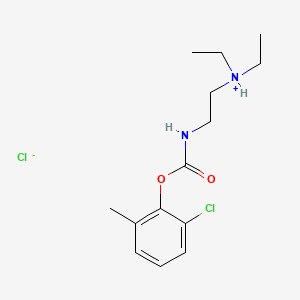
9,9'-Ethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 9,9’-Ethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with o-phenylenediamine and acridine derivatives.
Reaction Conditions: The reaction involves the condensation of o-phenylenediamine with acridine derivatives in the presence of ethylene glycol under controlled temperature and pressure conditions.
Purification: The resulting product is purified through recrystallization or chromatography techniques to obtain the dihydrochloride salt form.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
9,9’-Ethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions include various acridine derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
9,9’-Ethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic compounds and as a reagent in various organic reactions.
Biology: The compound is used in biochemical assays and as a fluorescent probe for studying cellular processes.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 9,9’-Ethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the replication and transcription processes, which is particularly useful in anticancer research. Additionally, it can bind to proteins, altering their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 9,9’-Ethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride include:
9,9’-Octamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride: This compound has a longer alkyl chain, which may affect its solubility and reactivity.
9,9’-Pentamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride: This compound has a shorter alkyl chain, leading to different physical and chemical properties.
The uniqueness of 9,9’-Ethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride lies in its specific structural arrangement, which provides distinct reactivity and interaction with biological molecules.
Eigenschaften
CAS-Nummer |
66724-86-5 |
|---|---|
Molekularformel |
C40H32Cl2N4O2 |
Molekulargewicht |
671.6 g/mol |
IUPAC-Name |
acridin-9-yl-[2-[2-[2-(acridin-9-ylazaniumyl)phenoxy]ethoxy]phenyl]azanium;dichloride |
InChI |
InChI=1S/C40H30N4O2.2ClH/c1-5-17-31-27(13-1)39(28-14-2-6-18-32(28)41-31)43-35-21-9-11-23-37(35)45-25-26-46-38-24-12-10-22-36(38)44-40-29-15-3-7-19-33(29)42-34-20-8-4-16-30(34)40;;/h1-24H,25-26H2,(H,41,43)(H,42,44);2*1H |
InChI-Schlüssel |
KUEHZEIWLYQALB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)[NH2+]C4=CC=CC=C4OCCOC5=CC=CC=C5[NH2+]C6=C7C=CC=CC7=NC8=CC=CC=C86.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![[Cyclohexa-2,4-dien-1-ylidene(phenyl)methyl]benzene;ethene-1,1,2,2-tetracarbonitrile;hexachloroantimony(1-)](/img/structure/B13768222.png)



